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Compound of Interest

Compound Name: ML186

Cat. No.: B1663217

These application notes provide detailed protocols and concentration recommendations for the
use of FT671, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7
(USP7). FT671 is a valuable tool for studying the role of USP7 in various cellular processes,
including cancer biology, by modulating the stability of key proteins such as p53, MDM2, and N-
Myc.

Mechanism of Action

FT671 allosterically inhibits the deubiquitinating activity of USP7 by binding to a dynamic
pocket near the catalytic center of the enzyme in its auto-inhibited state. This prevents USP7
from removing ubiquitin chains from its substrate proteins, leading to their degradation by the
proteasome. A primary consequence of USP7 inhibition is the stabilization and activation of the
tumor suppressor protein p53, which occurs due to the degradation of its negative regulator,
the E3 ubiquitin ligase MDM2, a key substrate of USP7.[1][2] This activation of the p53
pathway leads to the induction of p53 target genes, including those involved in cell cycle arrest
(e.g., p21) and apoptosis, ultimately inhibiting tumor growth.[1][3][4] Beyond the p53-MDM2
axis, FT671 has been shown to induce the degradation of other oncogenic proteins such as N-
Myc, UHRF1, and DNMT1.[1]
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Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is adapted for determining the IC50 of FT671 in a multiple myeloma cell line
(MM.1S).

Materials:
¢ MM.1S cells

e RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 1%
penicillin/streptomycin, and 10 mM HEPES, pH 7.4

e FT671 (stock solution in DMSO)

o 384-well black, clear-bottom plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit
e Luminometer

Procedure:

e Seed MM.1S cells at a density of 3,500 cells per well in 40 puL of complete RPMI-1640
medium in a 384-well plate.
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Incubate the plate at 37°C in a 5% CO2 humidified incubator for 12 hours to allow cells to
acclimate.

Prepare a serial dilution of FT671 in complete medium. The final concentrations should
typically range from 0.01 uM to 10 uM. A DMSO control (vehicle) should be included.

Add 10 pL of the diluted FT671 or vehicle control to the respective wells.

Incubate the plate for 120 hours at 37°C in a 5% CO2 incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
Add 25 pL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate reader.

Calculate the IC50 value by plotting the luminescence signal against the log of the FT671
concentration and fitting the data to a four-parameter dose-response curve.

Western Blot for Protein Stabilization/Degradation

This protocol describes the detection of p53 stabilization in HCT116 cells following FT671

treatment.

Materials:

HCT116 cells

Complete growth medium (e.g., McCoy's 5A)

FT671 (stock solution in DMSO)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit
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e Laemmli sample buffer (4x)

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-B-actin or Vinculin as a loading
control)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL)

e Imaging system

Procedure:

e Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

o Treat the cells with varying concentrations of FT671 (e.g., 0.1, 1, 10 uM) or DMSO (vehicle
control) for 20 hours.

e Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

o Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to
pellet cell debris.

o Determine the protein concentration of the supernatant using a BCA assay.

» Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by
adding 4x Laemmli buffer and boiling at 95°C for 5 minutes.

e Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel and perform
electrophoresis.
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» Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody (e.g., anti-p53) diluted in blocking buffer
overnight at 4°C with gentle agitation.

o Wash the membrane three times for 10 minutes each with TBST.

 Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking
buffer for 1 hour at room temperature.

o Wash the membrane three times for 10 minutes each with TBST.

e Add the chemiluminescent substrate and visualize the protein bands using an imaging
system.

e For loading control, strip the membrane and re-probe with an antibody against a
housekeeping protein like B-actin or Vinculin.

Apoptosis Assay by Flow Cytometry (Annexin V/PI
Staining)

This protocol outlines a general procedure for assessing apoptosis induced by FT671.
Materials:

» Cancer cell line of interest

e Complete growth medium

e FT671 (stock solution in DMSO)

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

e Flow cytometer
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Procedure:

o Seed cells in 6-well plates and treat with the desired concentrations of FT671 and a vehicle
control for a specified time (e.g., 24, 48, or 72 hours).

e Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with
complete medium.

o Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
» Wash the cells twice with cold PBS.

e Resuspend the cells in 100 pL of 1x Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

e Add 400 pL of 1x Binding Buffer to each tube.

e Analyze the cells by flow cytometry within 1 hour.

e Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic
(Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/Pl+)
cells.

Mandatory Visualizations
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Caption: Signaling pathway of USP7 inhibition by FT671.
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Caption: Experimental workflow for a cell viability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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